2-[(2-Hydroxypropoxy)carbonyl]benzoate
Description
2-[(2-Hydroxypropoxy)carbonyl]benzoate is a benzoate ester derivative characterized by a hydroxypropoxy carbonyl substituent at the 2-position of the benzene ring. Such features make it relevant in polymer chemistry, agrochemicals, and pharmaceutical intermediates . Its synthesis typically involves esterification or nucleophilic substitution reactions, leveraging the reactivity of carbonyl and hydroxyl groups.
Properties
IUPAC Name |
2-(2-hydroxypropoxycarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLGABBVLIUJZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60850028 | |
| Record name | 2-[(2-Hydroxypropoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57340-51-9 | |
| Record name | 2-[(2-Hydroxypropoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxypropoxy)carbonyl]benzoate typically involves the esterification of 1,2-benzenedicarboxylic acid with 2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux temperature to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxypropoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
2-[(2-Hydroxypropoxy)carbonyl]benzoate has a wide range of applications in various fields:
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a building block for synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity: Research indicates that this compound may influence biological pathways, particularly those related to bone metabolism. Its role as a CaSR antagonist suggests potential implications in managing osteoporosis and other metabolic bone diseases.
Medicine
- Drug Development: Ongoing studies explore its potential as a precursor for pharmaceutical compounds. Its favorable pharmacokinetic properties enhance its viability in drug formulations.
Industry
- Industrial Applications: The compound is utilized in producing plasticizers, resins, and other industrial chemicals due to its chemical stability and reactivity.
Osteoporosis Treatment
A study demonstrated that intermittent administration of this compound resulted in significant increases in bone mass without adverse effects on cortical bone density. This suggests its potential use in treating osteoporosis by promoting osteogenesis while reducing bone resorption.
Calcium Homeostasis
Research indicates that the compound maintains calcium homeostasis by modulating parathyroid hormone (PTH) secretion. In animal models, administration led to transient increases in serum calcium levels, indicating potential therapeutic applications for conditions associated with calcium imbalances.
Safety and Efficacy
Toxicity assessments have shown that this compound exhibits a favorable safety profile with minimal side effects compared to traditional osteoporosis treatments. Its improved oral absorption and solubility further enhance its therapeutic potential.
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Used as a building block for various organic compounds |
| Biology | Biological activity | Potential CaSR antagonist influencing bone metabolism |
| Medicine | Drug development | Explored as a precursor for pharmaceutical compounds |
| Industry | Production of plasticizers and resins | Chemical stability makes it suitable for industrial applications |
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxypropoxy)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various biological targets. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Key Observations :
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization compared to methacrylate-based analogs, achieving a superior degree of conversion (~75% vs. ~60% in methacrylate systems) . In contrast, this compound’s hydroxypropoxy group may enhance solubility in polar solvents but reduce thermal stability.
- Biological Activity : Unlike testosterone benzoate derivatives, which lack antifungal or antibacterial properties , this compound’s agrochemical analogs (e.g., Propoxycarbazone Metabolite A) are bioactive, targeting plant enzymes .
- Molecular Interactions : The hydroxypropoxy group in this compound facilitates hydrogen bonding, akin to the sulfonyl and triazole groups in Propoxycarbazone Metabolite A, which influence crystal packing and metabolite binding .
Performance in Polymer Systems
In resin cements, ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in degree of conversion (DC) and mechanical properties (e.g., flexural strength: ~120 MPa vs. ~90 MPa) .
Agricultural and Pharmaceutical Relevance
Propoxycarbazone Metabolite A, a structural analog, is used as a pesticide standard due to its sulfonyl and triazole moieties, which enhance herbicidal activity . This highlights the critical role of substituent selection in determining functionality.
Research Findings and Data
- Thermal Stability: Propoxycarbazone Metabolite A decomposes at ~250°C, while ethyl 4-(dimethylamino) benzoate is stable up to ~180°C, suggesting that this compound may exhibit intermediate stability .
- Solubility : The hydroxypropoxy group in this compound likely increases water solubility compared to methyl-substituted analogs (e.g., Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate), which are more lipophilic .
Biological Activity
2-[(2-Hydroxypropoxy)carbonyl]benzoate, also known as a calcium-sensing receptor (CaSR) antagonist, has garnered attention for its potential biological activities, particularly in the context of bone metabolism and diseases such as osteoporosis. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes:
- A benzoate moiety that contributes to its interaction with biological systems.
- A hydroxypropoxy group that enhances its solubility and bioavailability.
The compound's ability to act as a CaSR antagonist suggests it plays a significant role in calcium homeostasis and parathyroid hormone (PTH) regulation.
The primary mechanism of action for this compound involves its antagonistic effect on the calcium-sensing receptor (CaSR). By inhibiting CaSR, the compound can lead to increased secretion of PTH, which is crucial for maintaining calcium levels in the blood and promoting bone health. This mechanism is particularly relevant in conditions such as osteoporosis, where bone density is compromised.
Case Studies and Research Findings
- Osteoporosis Treatment : Research indicates that this compound may effectively increase PTH levels, thereby promoting osteogenesis while reducing bone resorption. A study demonstrated that intermittent administration of this compound resulted in significant increases in bone mass without adverse effects on cortical bone density .
- Calcium Homeostasis : The compound has been shown to maintain calcium homeostasis by modulating PTH secretion. In animal models, administration led to transient increases in serum calcium levels, suggesting a potential therapeutic application in managing conditions associated with calcium imbalances .
- Safety and Efficacy : In toxicity assessments, this compound exhibited a favorable safety profile with minimal side effects compared to traditional treatments for osteoporosis. Its improved oral absorption and solubility further enhance its therapeutic potential .
Biological Activity Data Table
| Study | Objective | Findings | |
|---|---|---|---|
| Wronski et al. (1993) | Assess effects on bone mass | Increased bone formation; suppressed resorption | Effective for osteoporosis treatment |
| Uzawa et al. (1995) | Compare administration methods | Intermittent PTH increased trabecular bone without adverse effects | Supports use in clinical settings |
| Maxine Gowen et al. (2004) | Evaluate CaSR antagonism | Promoted PTH release; no direct osteoblast/osteoclast effects | Potential for osteoporosis therapy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
